molecular formula C8H13Cl2N3O2 B6275032 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride CAS No. 2712103-64-3

2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride

Cat. No. B6275032
CAS RN: 2712103-64-3
M. Wt: 254.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride, also known as ACB-IMD, is a small molecule that has been used in a variety of research applications. It is a synthetic compound that is composed of a cyclobutyl ring, an imidazole ring, and two carboxylic acid groups. ACB-IMD is an important tool in research, as it has been used in a wide range of studies, including drug development, drug delivery, and cell signaling. In addition, ACB-IMD has been used to study the biochemical and physiological effects of drugs on the body.

Scientific Research Applications

2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride has been used in a variety of scientific research applications. It has been used to study drug delivery and cell signaling, as well as the biochemical and physiological effects of drugs on the body. In addition, 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride has been used to study the effects of drugs on the central nervous system and the cardiovascular system. It has also been used to study the effects of drugs on the immune system and the metabolism.

Mechanism of Action

2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride acts as a modulator of cellular signaling pathways. It has been shown to interact with a variety of proteins, including G-protein coupled receptors, ion channels, and enzymes. By interacting with these proteins, 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride can modulate the activity of the proteins and affect the activity of the cell.
Biochemical and Physiological Effects
2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of G-protein coupled receptors, ion channels, and enzymes. In addition, it has been shown to modulate the activity of the central nervous system and the cardiovascular system. It has also been shown to modulate the activity of the immune system and the metabolism.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride in laboratory experiments is that it is a synthetic compound and is relatively easy to obtain. In addition, 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride is a small molecule and is easy to work with in laboratory experiments. One of the limitations of using 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride in laboratory experiments is that it is not very stable and can degrade over time.

Future Directions

There are a number of potential future directions for research involving 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride. These include further research into the biochemical and physiological effects of 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride, as well as research into the potential therapeutic applications of 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride. In addition, further research into the mechanism of action of 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride and its interactions with other proteins may lead to new insights into drug delivery and cell signaling. Finally, further research into the stability of 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride may lead to new methods of synthesizing and storing the compound.

Synthesis Methods

2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride can be synthesized from the reaction of 1-amino-2-cyclobutyl-4-carboxylic acid and 1-amino-4-imidazole-4-carboxylic acid. This reaction occurs in the presence of an acid catalyst, such as hydrochloric acid. The reaction produces a dihydrochloride salt of 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride. This salt can then be purified and used in research applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylic acid dihydrochloride involves the reaction of 1-aminocyclobutane carboxylic acid with imidazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt form.", "Starting Materials": ["1-aminocyclobutane carboxylic acid", "imidazole-4-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "hydrochloric acid"], "Reaction": ["Step 1: Dissolve 1-aminocyclobutane carboxylic acid and imidazole-4-carboxylic acid in a suitable solvent such as dichloromethane or dimethylformamide.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature to allow for the formation of the desired product.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the crude product in hydrochloric acid and stir for several hours to obtain the dihydrochloride salt form of the product.", "Step 5: Filter the reaction mixture to remove any insoluble impurities and isolate the product by washing with a suitable solvent and drying under vacuum." ] }

CAS RN

2712103-64-3

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.1

Purity

0

Origin of Product

United States

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